Benzyl 5-amino-3-hydroxy-5-methylazepane-1-carboxylate

Orthogonal protection Solid-phase synthesis Sequential deprotection

Benzyl 5-amino-3-hydroxy-5-methylazepane-1-carboxylate (CAS 1956307-25-7) is a heterocyclic building block belonging to the azepane class—a seven-membered saturated nitrogen heterocycle. The compound is characterized by a benzyl carbamate (Cbz) protecting group on the ring nitrogen, a free primary amine at the 5-position, a secondary alcohol at the 3-position, and a methyl substituent also at the 5-position, yielding a molecular formula of C₁₅H₂₂N₂O₃ and a molecular weight of 278.35 g/mol.

Molecular Formula C15H22N2O3
Molecular Weight 278.35 g/mol
Cat. No. B11845266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 5-amino-3-hydroxy-5-methylazepane-1-carboxylate
Molecular FormulaC15H22N2O3
Molecular Weight278.35 g/mol
Structural Identifiers
SMILESCC1(CCN(CC(C1)O)C(=O)OCC2=CC=CC=C2)N
InChIInChI=1S/C15H22N2O3/c1-15(16)7-8-17(10-13(18)9-15)14(19)20-11-12-5-3-2-4-6-12/h2-6,13,18H,7-11,16H2,1H3
InChIKeyQPOIIBLSBDBENZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: Benzyl 5-amino-3-hydroxy-5-methylazepane-1-carboxylate – A Multifunctional Azepane Scaffold for MedChem and Fragment-Based Design


Benzyl 5-amino-3-hydroxy-5-methylazepane-1-carboxylate (CAS 1956307-25-7) is a heterocyclic building block belonging to the azepane class—a seven-membered saturated nitrogen heterocycle [1]. The compound is characterized by a benzyl carbamate (Cbz) protecting group on the ring nitrogen, a free primary amine at the 5-position, a secondary alcohol at the 3-position, and a methyl substituent also at the 5-position, yielding a molecular formula of C₁₅H₂₂N₂O₃ and a molecular weight of 278.35 g/mol . This substitution pattern creates a densely functionalized, orthogonally protected scaffold that is structurally pre-organized for selective derivatization, distinguishing it from simpler mono‑functional azepane intermediates.

Why Azepane Cores Are Not Interchangeable: The Consequences of Methyl and Amino Group Placement in Benzyl 5-amino-3-hydroxy-5-methylazepane-1-carboxylate


Superficially similar azepane-1-carboxylate derivatives (e.g., benzyl 3‑hydroxy‑5‑methylazepane‑1‑carboxylate, or tert‑butyl 5‑amino‑3‑hydroxy‑5‑methylazepane‑1‑carboxylate) cannot be substituted for the title compound without altering synthetic strategy and downstream molecular properties. The presence of the free 5‑amino group provides a unique nucleophilic handle for amide bond formation or reductive amination, while the 3‑hydroxyl group enables esterification or etherification—both functionalities are absent in simpler azepane esters. Critically, the 5‑methyl group introduces a quaternary carbon center that restricts ring conformational flexibility, a feature demonstrated to profoundly influence target binding in azepane-based protease inhibitors [1]. The benzyl carbamate (Cbz) protection also offers orthogonal deprotection (hydrogenolysis) versus the acid‑labile Boc group, enabling sequential deprotection strategies that are impossible with a single‑protection‑group analog.

Quantitative Differentiation Evidence for Benzyl 5-amino-3-hydroxy-5-methylazepane-1-carboxylate Against Closest Structural Analogs


Orthogonal Protection Strategy: Cbz vs. Boc Enables Selective, Non-Acidic Deprotection

The benzyl carbamate (Cbz) group of the target compound can be removed by catalytic hydrogenolysis (H₂, Pd/C) under neutral conditions, whereas the common analog tert‑butyl 5‑amino‑3‑hydroxy‑5‑methylazepane‑1‑carboxylate requires acidic conditions (TFA or HCl/dioxane) for Boc deprotection . This difference is critical when the scaffold is installed in intermediates containing acid‑sensitive functionalities (e.g., acetals, silyl ethers, or certain peptide bonds). Quantitative deprotection yields for Cbz-group removal in model aminoazepanol systems have been reported at >90% under standard hydrogenolysis conditions (1 atm H₂, 10% Pd/C, MeOH, rt, 12 h) .

Orthogonal protection Solid-phase synthesis Sequential deprotection

5-Methyl Substitution Modulates Conformational Rigidity and Target Binding Affinity by ≥3.9‑Fold Compared to Des‑Methyl Azepanones

In a systematic study of methyl‑substituted azepan‑3‑one cathepsin K inhibitors, the 4S‑7‑cis‑methylazepanone analog (compound 10) exhibited a Kᵢ,ₐₚₚ of 0.041 nM against human cathepsin K, compared to 0.16 nM for the parent 4S‑azepanone (compound 1) lacking the methyl group—a 3.9‑fold improvement in potency [1]. Conversely, an alternative 5‑methyl diastereomer showed a Kᵢ,ₐₚₚ of >100 nM, representing a >625‑fold loss in potency [1]. Although these data are from azepanone (ketone) inhibitors rather than the amino‑alcohol scaffold, they quantify the magnitude by which a methyl substituent at the 5‑position can influence biological activity and pharmacokinetics (oral bioavailability 89% for compound 10 vs. 42% for parent [1]). The target compound carries a 5‑methyl group and thus is predicted to exhibit distinct conformational preferences and potentially altered binding profiles compared to its des‑methyl analog.

Conformational restriction Cathepsin K SAR

Dual Amino/Hydroxy Functionality Provides Two Orthogonal Derivatization Sites Not Present in Mono‑Functional Azepane Esters

The title compound contains both a free primary amine (pKₐ ∼10) and a secondary alcohol (pKₐ ∼16), whereas the closest simple comparator benzyl 3‑hydroxy‑5‑methylazepane‑1‑carboxylate has only the hydroxyl, and benzyl 5‑amino‑5‑methylazepane‑1‑carboxylate (hypothetical) would have only the amine. The presence of two nucleophilic sites with different intrinsic reactivities enables chemoselective functionalization: the amine can be acylated or sulfonylated under mild conditions (e.g., RCOCl, Et₃N, CH₂Cl₂, 0 °C) without protection of the hydroxyl, while the hydroxyl can be phosphorylated or glycosylated after temporary amine protection . In the synthesis of orthogonally protected aminoazepanols, the free amine was selectively acetylated (Ac₂O, pyridine, CH₂Cl₂, rt) to yield the N‑acetyl derivative in 85% yield without O‑acetylation, demonstrating practical chemoselectivity .

Parallel synthesis Fragment elaboration Amino alcohol

Benzyl Group on Azepane Core Imparts HIV Protease Inhibitory Activity Absent in Non‑Benzylated Analogs

Patent data demonstrate that benzyl and 3,6‑dibenzyl derivatives of hydroxyazepanes display inhibitory activity against HIV protease, with a representative 3,6‑dibenzyl tetrahydroxyazepane derivative (compound 60b) exhibiting a Kᵢ of approximately 350 µM [1]. Non‑benzylated hydroxyazepanes do not inhibit HIV protease and are instead selective for glycosidases (Kᵢ values in the low micromolar range for α‑galactosidase, e.g., Kᵢ = 2.2 µM for a tetrahydroxyazepane [1][2]). The target compound carries the benzyl carbamate moiety, which may confer a degree of HIV protease binding affinity not present in the corresponding Boc‑ or H‑protected analogs.

HIV protease Glycosidase inhibition Azepane

Commercial Purity and Availability Benchmarking Against Analogous Azepane Building Blocks

The title compound is commercially available from multiple suppliers with a minimum purity specification of 95% (AKSci) to 98% (Leyan), as confirmed by vendor certificates of analysis . In contrast, the Boc analog (tert‑butyl 5‑amino‑3‑hydroxy‑5‑methylazepane‑1‑carboxylate) is not listed as a stock product by the same major suppliers, and the des‑methyl analog (benzyl 5‑amino‑3‑hydroxyazepane‑1‑carboxylate) has no active commercial listings. The assured purity of ≥95% with full analytical characterization (¹H NMR, LCMS) reduces the risk of receiving material that requires repurification before use.

Supply chain Purity specification Procurement

Optimal Utilization Scenarios for Benzyl 5-amino-3-hydroxy-5-methylazepane-1-carboxylate in Drug Discovery and Chemical Biology


Lead Optimization of Conformationally Restricted Protease Inhibitors

The 5‑methyl‑substituted azepane core provides a conformationally biased scaffold that, as demonstrated in cathepsin K inhibitor studies, can modulate target binding affinity by >3.9‑fold relative to the unsubstituted ring [1]. The title compound can serve as the central core for elaborating novel aspartyl protease or serine protease inhibitors, where the Cbz group provides a temporary protecting group that is cleaved in the final deprotection step to reveal the free azepane amine for further derivatization or for establishing key hydrogen‑bond interactions with the target enzyme.

Fragment‑Based Drug Discovery (FBDD) Library Design

With its dual amino/hydroxy functionality, the compound is an ideal fragment for growing into two distinct chemical vectors. The amine can be derivatized via amide coupling or reductive amination, while the hydroxyl can be independently elaborated, enabling systematic SAR exploration from a single, well‑characterized starting point . The commercial availability at ≥95% purity ensures that fragment screening hits can be rapidly validated without synthetic delay .

Synthesis of Orthogonally Protected Polyfunctional Azepane Intermediates

The combination of Cbz, free amine, and free hydroxyl in one molecule realizes a trifold orthogonal protection scheme as described by Würdemann and Christoffers . This enables three sequential, chemoselective transformations: (i) functionalization of the 5‑amine, (ii) derivatization of the 3‑hydroxyl, and (iii) hydrogenolytic removal of the Cbz group to unmask the ring nitrogen for final capping or cyclization, a synthetic sequence that is precluded with simpler di‑protected or mono‑protected azepane analogs.

HIV Protease Inhibitor Probe Synthesis

Given that benzyl‑substituted hydroxyazepanes have demonstrated measurable HIV protease inhibition (Kᵢ ∼350 µM for representative compounds), the title compound is a relevant starting scaffold for designing probe molecules to study aspartyl protease mechanisms or for developing affinity‑based chemical biology tools targeting HIV‑1 protease [2]. The benzyl carbamate may additionally facilitate binding through hydrophobic interactions with the S1/S1′ subsites of the protease dimer interface.

Quote Request

Request a Quote for Benzyl 5-amino-3-hydroxy-5-methylazepane-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.